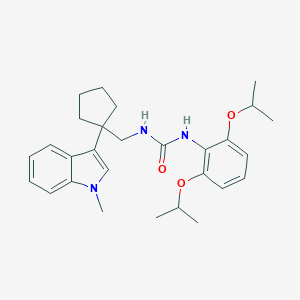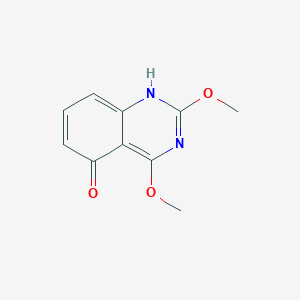
2,4-Dimethoxyquinazolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxyquinazolin-5-ol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 2,4-Dimethoxyquinazolin-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxyaniline with formamide under acidic conditions to form the quinazoline ring. The reaction typically requires heating and can be catalyzed by acids such as hydrochloric acid or sulfuric acid . Industrial production methods may involve the use of microwave-assisted reactions or metal-catalyzed reactions to improve yield and efficiency .
Analyse Chemischer Reaktionen
2,4-Dimethoxyquinazolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The methoxy groups on the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Biology: It has been investigated for its biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties
Medicine: Quinazoline derivatives, including 2,4-Dimethoxyquinazolin-5-ol, have shown promise as therapeutic agents for the treatment of various diseases, including cancer and bacterial infections
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxyquinazolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis (programmed cell death) .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethoxyquinazolin-5-ol can be compared with other quinazoline derivatives, such as:
2,4-Dimethoxyquinazoline: Similar in structure but lacks the hydroxyl group at the 5-position.
2,4-Dimethoxy-6-quinazolinol: Similar but with the hydroxyl group at the 6-position instead of the 5-position.
2,4-Dimethoxy-5-nitroquinazoline: Contains a nitro group at the 5-position instead of a hydroxyl group
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
155824-63-8 |
|---|---|
Molekularformel |
C10H10N2O3 |
Molekulargewicht |
206.2 g/mol |
IUPAC-Name |
2,4-dimethoxyquinazolin-5-ol |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-8-6(4-3-5-7(8)13)11-10(12-9)15-2/h3-5,13H,1-2H3 |
InChI-Schlüssel |
BMPNAFUTJUBDMY-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC2=C1C(=CC=C2)O)OC |
Isomerische SMILES |
COC1=C2C(=O)C=CC=C2NC(=N1)OC |
Kanonische SMILES |
COC1=C2C(=O)C=CC=C2NC(=N1)OC |
Synonyme |
5-Quinazolinol, 2,4-dimethoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


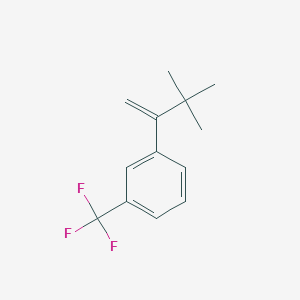
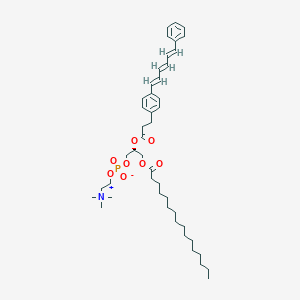

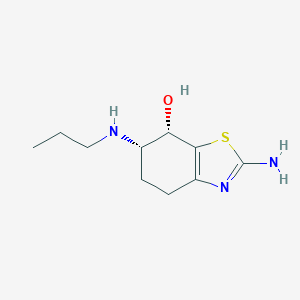

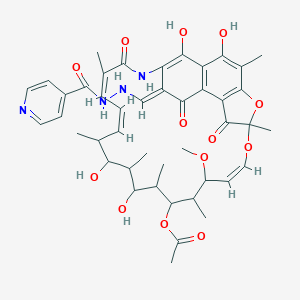

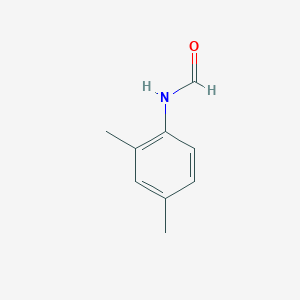

![(R)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
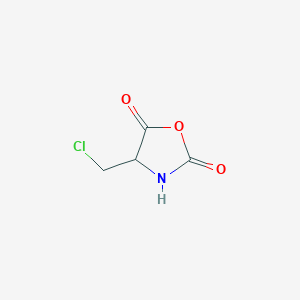

![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
